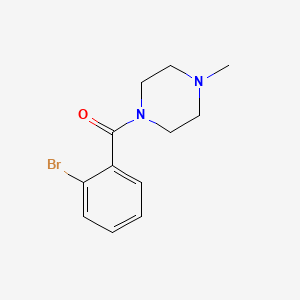

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Descripción general

Descripción

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of amides It features a bromophenyl group attached to a methanone moiety, which is further connected to a 4-methylpiperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are usually performed in acidic or basic aqueous solutions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. The reactions are carried out in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the methanone moiety.

Reduction Reactions: Products include alcohols or other reduced derivatives of the methanone moiety.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have indicated that derivatives of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone exhibit significant anti-tumor properties. For instance, compounds related to this structure have shown efficacy in inhibiting cancer cell proliferation through the modulation of various signaling pathways, including NF-kappaB .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research demonstrates that certain derivatives can inhibit the activation of inflammatory pathways, providing potential therapeutic benefits for conditions characterized by chronic inflammation .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological activity. These studies have revealed that:

- The presence of bromine at the 2-position enhances anti-inflammatory activity.

- Variations in the piperazine substituent significantly affect the compound's potency against specific targets .

Synthetic Approaches

Various synthetic routes have been developed for producing this compound, often involving multi-step processes that include:

- The formation of key intermediates via nucleophilic substitutions.

- Coupling reactions with piperazine derivatives to achieve desired pharmacological profiles .

Market Applications and Trends

The market for this compound is expanding, with applications spanning pharmaceuticals and agrochemicals. A comprehensive market research report outlines:

- Global Demand : Increasing demand in pharmaceutical applications driven by ongoing research into new therapeutic agents.

- Regional Insights : Variations in usage patterns across different regions including North America, Europe, and Asia-Pacific .

| Application Area | Description |

|---|---|

| Antitumor Activity | Inhibition of cancer cell proliferation through modulation of signaling pathways |

| Anti-inflammatory Effects | Potential therapeutic benefits for chronic inflammatory conditions |

| Pharmaceutical Development | Key intermediate in synthesizing novel drugs targeting various diseases |

Case Study: Anti-cancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a significant reduction in tumor size in animal models when administered at specific dosages. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells .

Case Study: Inhibition of Inflammatory Pathways

Another research project focused on evaluating the anti-inflammatory properties of this compound in vitro and in vivo. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can alter the activity of the target protein, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Similar Compounds

- (2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone

- (2-Fluorophenyl)(4-methylpiperazin-1-yl)methanone

- (2-Iodophenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens. This can lead to differences in biological activity, binding affinity, and overall chemical reactivity compared to its chloro, fluoro, and iodo analogs.

Actividad Biológica

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anti-melanogenic properties. This article synthesizes existing research findings, case studies, and biological evaluations to present a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound this compound features a bromophenyl group linked to a piperazine moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 2-bromobenzoyl chloride with 4-methylpiperazine under controlled conditions to yield the desired product.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related piperazine derivatives demonstrated moderate to good antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.125 to 6.25 μg/ml, indicating their potential as effective antimicrobial agents.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | MIC (μg/ml) | Activity Type |

|---|---|---|

| This compound | 3.125 - 6.25 | Antibacterial |

| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | <5 | Antimicrobial |

| Benzothiazol-2-yl(piperazin-1-yl)methanones | Varies | Antimycobacterial |

2. Anti-Melanogenic Effects

In addition to its antimicrobial properties, this compound has been evaluated for its effects on melanin biosynthesis. Tyrosinase (TYR) is a key enzyme in melanin production, and inhibitors of TYR can serve as therapeutic agents for conditions like hyperpigmentation. Studies have indicated that derivatives with similar structures can inhibit TYR effectively, with IC50 values as low as 3.8 μM . The presence of the bromophenyl group enhances binding affinity to TYR, suggesting that modifications in the aromatic moiety can optimize inhibitory activity.

Table 2: Inhibitory Activity Against Tyrosinase

| Compound Name | IC50 (μM) | Effect |

|---|---|---|

| This compound | ~3.8 | Tyrosinase Inhibition |

| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 1.5 ± 0.1 | Strong Inhibitor |

| Various Substituted Piperazine Derivatives | Varies | Moderate Inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including those similar to this compound:

- Antimicrobial Screening : A series of piperazine derivatives were synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that many compounds exhibited significant inhibition, highlighting the potential for developing new antibiotics .

- Tyrosinase Inhibition Studies : Research focused on the design and synthesis of new inhibitors targeting TYR revealed that modifications in the structure could lead to enhanced potency against melanin production pathways . Compounds were tested in vitro on B16F10 melanoma cells, demonstrating reduced melanin synthesis without cytotoxic effects.

- Mechanistic Insights : Investigations into the mechanisms of action showed that these compounds interact with the active site of TYR, mimicking natural substrates and blocking enzymatic activity .

Propiedades

IUPAC Name |

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUJLBGPHVUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349923 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331845-66-0 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.